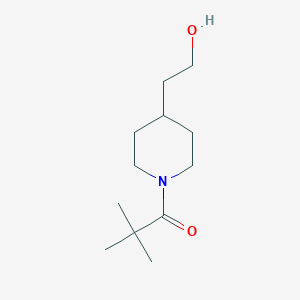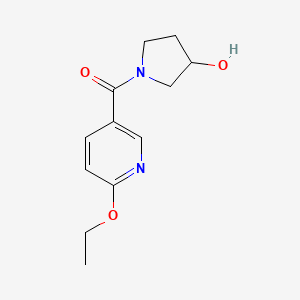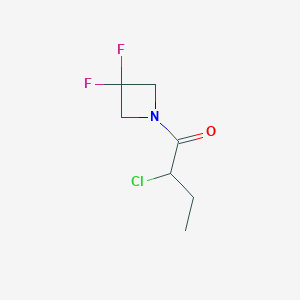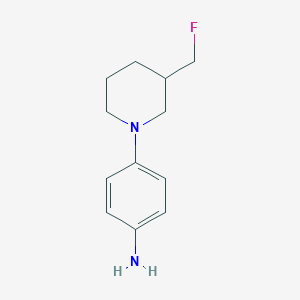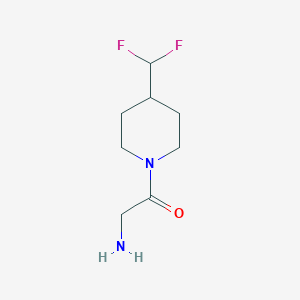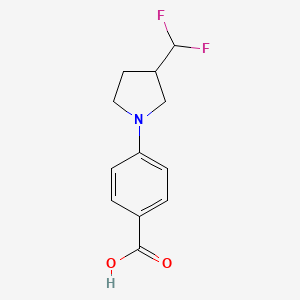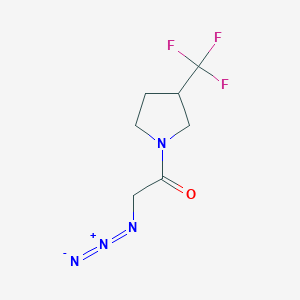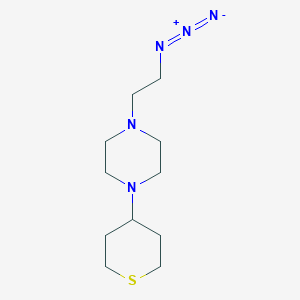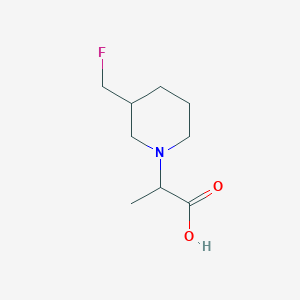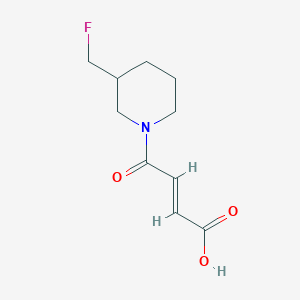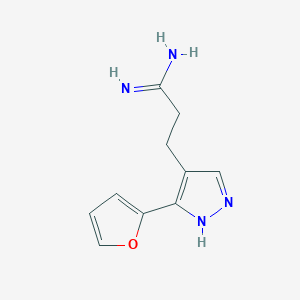
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide
説明
Furan derivatives, such as 3-(furan-2-yl)propanoic acid, are of significant interest in the field of organic chemistry . They are often used in the synthesis of fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Synthesis Analysis
The synthesis of similar compounds, such as 3-aryl-3-(furan-2-yl)propenoic acid derivatives, has been reported . The method involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis
While specific NMR data for “3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide” is not available, similar compounds have been characterized using 1H-,2H-,13C-NMR-, as well as IR and Raman spectroscopy .Chemical Reactions Analysis
The reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .科学的研究の応用
Antimicrobial and Anticancer Activities
Studies on pyrazole derivatives, including those with furan moieties, have demonstrated significant antimicrobial and anticancer activities. For instance, the synthesis and evaluation of novel chitosan Schiff bases based on heterocyclic moieties have shown promising antimicrobial activity against a range of bacterial and fungal strains. These compounds, characterized by their structural diversity, including furan-2-yl pyrazole derivatives, exhibited varying degrees of biological activity, highlighting their potential as antimicrobial agents (Hamed et al., 2020). Similarly, other studies have synthesized pyrazole and imidazole derivatives incorporating the furan nucleus, testing them for antimicrobial properties and finding some compounds to exhibit notable antibacterial activity (Idhayadhulla et al., 2012).
Synthesis and Characterization for Biological Applications
Research has focused on the synthesis, characterization, and evaluation of these compounds for their biological relevance. For example, the development of new series of pyrazole and imidazole derivatives and their evaluation for antimicrobial activity have been documented. These studies involve the synthesis of compounds with a furan-2-yl group and testing their biological activities, which could be foundational for further application in medical and material sciences (Bhoot et al., 2011).
Molecular Docking and Biological Evaluation
Moreover, molecular docking studies of novel synthesized pyrazole derivatives have been conducted to assess their antibacterial activity. This involves the theoretical simulation of how these compounds interact with bacterial proteins, providing insights into their potential mechanisms of action against bacterial infections (Kumar et al., 2018).
Antioxidant Properties
Catalytic synthesis and molecular modeling studies have also been carried out on chalcone derivatives, closely related to the structure , showing potent antioxidant agents. These studies illustrate the compounds' capabilities to scavenge free radicals, suggesting their usefulness in combating oxidative stress-related diseases (Prabakaran et al., 2021).
作用機序
Target of Action
Similar compounds have demonstrated antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . Therefore, it is plausible that 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide may interact with similar targets.
Mode of Action
It is synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have been reported to have biologically interesting applications , suggesting that this compound may affect similar pathways.
Result of Action
Similar compounds have demonstrated good antimicrobial activity , suggesting that this compound may have similar effects.
Action Environment
The synthesis of similar compounds has been reported to occur under specific conditions , suggesting that the action of this compound may also be influenced by specific environmental factors.
生化学分析
Biochemical Properties
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the metabolic flux and altering metabolite levels. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in certain cancer cell lines, such as lung carcinoma cells (A549), by modulating apoptotic pathways . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For example, molecular docking studies have revealed that this compound can bind to the active sites of enzymes, thereby inhibiting their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have distinct biological activities. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-cancer activity, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been noted, where a certain dosage level is required to achieve the desired therapeutic outcome.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The metabolic pathways of this compound can influence its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution within the body. Its localization and accumulation in specific tissues can affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
3-[5-(furan-2-yl)-1H-pyrazol-4-yl]propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9(12)4-3-7-6-13-14-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H3,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDQHXVYRMAEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




